molecular formula C12H15NO4 B8355986 2-(3,4-Dimethoxyphenyl)morpholin-5-one

2-(3,4-Dimethoxyphenyl)morpholin-5-one

Cat. No. B8355986
M. Wt: 237.25 g/mol
InChI Key: KJEKJMCYWRWOTB-UHFFFAOYSA-N
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Patent
US06265402B1

Procedure details

A mixture of 2-(2-chloroacetamido)-1-(3,4-dimethoxyphenyl)ethanol (3.30 g, 12.06 mM) and potassium hydroxide (2.98 g, 45.21 mM) in ethanol (300 ml) heated to reflux for one night. Water was added into the reaction solution, the solution was extracted with methylene chloride, the extract was dried over anhydrous sodium sulfate, then the solvent was evaporated in vacuo to obtain a crude product as a brown solid. The crude product was purified by flash chromatography (SiO2; eluted by gradient of range from ethyl acetate to 4% methanol/ethyl acetate), to obtain the above-described compound 1.47 g (yield 51.4%) as a light yellow solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51.4%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][CH2:6][CH:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)[OH:8])=[O:4].[OH-].[K+].O>C(O)C>[CH3:18][O:17][C:11]1[CH:10]=[C:9]([CH:7]2[O:8][CH2:2][C:3](=[O:4])[NH:5][CH2:6]2)[CH:14]=[CH:13][C:12]=1[O:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
ClCC(=O)NCC(O)C1=CC(=C(C=C1)OC)OC
Name
Quantity
2.98 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one night
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a crude product as a brown solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (SiO2; eluted by gradient of range from ethyl acetate to 4% methanol/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1CNC(CO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 51.4%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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